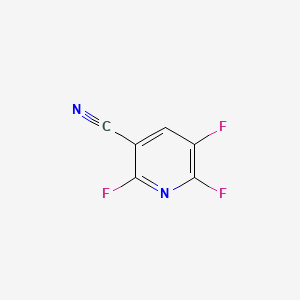

2,5,6-Trifluoronicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

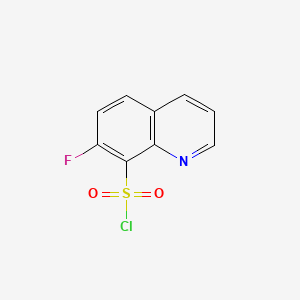

2,5,6-Trifluoronicotinonitrile is a pyridine derivative used in the preparation of JAK2 kinase inhibitors . It has a molecular weight of 158.08 .

Molecular Structure Analysis

The molecular formula of 2,5,6-Trifluoronicotinonitrile is C6HF3N2 . The InChI code is 1S/C6HF3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H .Chemical Reactions Analysis

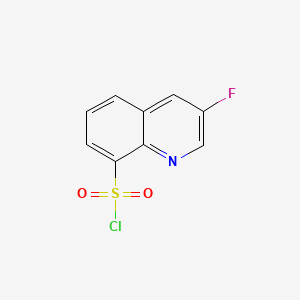

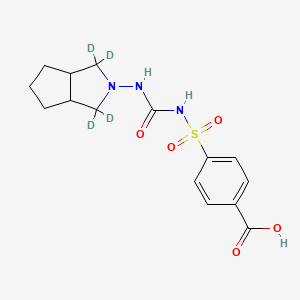

A detailed kinetic analysis and computational study of an SNAr reaction between 2,5,6-trifluoronicotinonitrile and the ambident 3-isopropoxy-1H-pyrazol-5-amine has been presented .Physical And Chemical Properties Analysis

2,5,6-Trifluoronicotinonitrile has a density of 1.5±0.1 g/cm³, a boiling point of 205.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 29.5±0.4 cm³ .Applications De Recherche Scientifique

Biodegradation and Biotransformation of Explosives : This research highlights the importance of understanding the biological metabolism of toxic compounds like explosives for environmental management. Although not directly related to 2,5,6-Trifluoronicotinonitrile, it provides insights into the degradation pathways of similar nitroaromatic compounds (Rylott, Lorenz, & Bruce, 2011).

Base-Dependent Selectivity of an SNAr Reaction : This study provides a kinetic analysis of an SNAr reaction involving 2,5,6-Trifluoronicotinonitrile, offering insights into its reactivity under various conditions, which is crucial for its application in chemical synthesis (Chan, Cox, Jones, & Tomasi, 2010).

Fluorescence Sensing Approach for Detection of 2,4,6-Trinitrophenol (TNP) : Although this paper focuses on TNP, the methodology could potentially be adapted for sensing other nitroaromatic compounds like 2,5,6-Trifluoronicotinonitrile, which could have applications in environmental monitoring and public safety (Rong et al., 2015).

Boron- and Fluorine-Containing Mesoporous Carbon Nitride Polymers : This research explores the use of similar compounds in the synthesis of carbon nitride materials with potential applications in catalysis and semiconductor technology (Wang et al., 2010).

Lewis Acid Properties of Tris(pentafluorophenyl)borane : The study investigates the reaction of similar fluorinated compounds with Lewis bases, which can have implications for the development of new catalysts and materials in organic chemistry (Jacobsen et al., 1999).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2,5,6-Trifluoronicotinonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It has been used as an additive in electrolytes to construct highly stable interface films on both cathode and anode, improving the electrochemical performance of batteries . The compound’s interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the compound’s impact on biochemical pathways and their downstream effects .

Pharmacokinetics

Its impact on bioavailability is also currently unknown .

Result of Action

It has been shown to improve the electrochemical performance of batteries when used as an additive in electrolytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5,6-Trifluoronicotinonitrile. For instance, in the context of battery performance, temperature can have a significant impact .

Propriétés

IUPAC Name |

2,5,6-trifluoropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRFMDDZODUAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654259 |

Source

|

| Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870065-73-9 |

Source

|

| Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is the selectivity of the SNAr reaction with 2,5,6-trifluoronicotinonitrile and 3-isopropoxy-1H-pyrazol-5-amine dependent on the base?

A1: The research demonstrates that 2,5,6-trifluoronicotinonitrile reacts with the ambident nucleophile 3-isopropoxy-1H-pyrazol-5-amine via competing pathways. [] The desired reaction at the primary amino group to yield 2,5-difluoro-6-[(3-isopropoxy-1H-pyrazol-5-yl)amino]nicotinonitrile is favored in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). [] Computational studies suggest that DABCO facilitates a concerted proton removal and amine addition mechanism, circumventing a high-energy zwitterionic Meisenheimer intermediate. [] Reactions at the pyrazole nitrogen atoms are less sensitive to base catalysis due to the stabilizing effect of intramolecular hydrogen bonding on the Meisenheimer intermediates. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)